The Multifaceted Role of Ribosomal Protein L23: From Core Translational Machinery to a Key Regulator in Cellular Stress and Disease
The Multifaceted Role of Ribosomal Protein L23: From Core Translational Machinery to a Key Regulator in Cellular Stress and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ribosomal Protein L23 (RPL23), a crucial component of the large 60S ribosomal subunit, has emerged as a pivotal player with functions extending far beyond its canonical role in protein synthesis. This technical guide provides a comprehensive overview of the core and extra-ribosomal functions of RPL23, with a particular focus on its intricate involvement in cellular signaling pathways, cancer biology, and drug resistance. Detailed experimental protocols for studying RPL23 are provided, alongside quantitative data and visual representations of its molecular interactions, to serve as a valuable resource for the scientific community.
Core Function: A Structural and Functional Component of the Ribosome
As a constituent of the 60S ribosomal subunit, RPL23 is fundamentally involved in the process of mRNA translation, the synthesis of proteins.[1][2][3] It is located at the peptide exit tunnel of the ribosome, a critical position that allows it to interact with nascent polypeptide chains.[4] In prokaryotes, its homolog, L23, serves as a docking site for the chaperone Trigger Factor, directly linking protein synthesis with protein folding.[4] In eukaryotes, RPL23 binds to 26S rRNA and is essential for the proper assembly and function of the ribosome.[1]
Extra-Ribosomal Functions: A Key Modulator of Critical Cellular Pathways
Beyond its role in translation, RPL23 possesses significant extra-ribosomal functions, primarily centered around the regulation of the p53 tumor suppressor pathway.
The RPL23-MDM2-p53 Signaling Axis
Under conditions of ribosomal stress, such as those induced by low doses of actinomycin D, RPL23 can translocate from the nucleolus and bind to the central acidic domain of Murine Double Minute 2 (MDM2), the primary E3 ubiquitin ligase for p53.[5][6] This interaction inhibits the E3 ligase activity of MDM2, preventing the ubiquitination and subsequent proteasomal degradation of p53.[5][7] The stabilization and activation of p53 lead to cell cycle arrest, apoptosis, or senescence, thereby acting as a crucial tumor suppression mechanism.[3][5] Interestingly, the cancer-derived MDM2 C305F mutation, which disrupts the binding of RPL11, does not affect the interaction with RPL23.[2][3]
The RPL23/Miz-1/c-Myc Regulatory Circuit
RPL23 is also a key player in a regulatory circuit involving the transcription factor Miz-1 and the oncoprotein c-Myc. RPL23 can negatively regulate the transactivation function of Miz-1.[8] Miz-1 is a transcriptional activator of cell cycle inhibitors such as p15Ink4b and p21Cip1.[8][9] By inhibiting Miz-1, elevated levels of RPL23 can lead to the downregulation of these inhibitors, promoting cell cycle progression.[8] Furthermore, c-Myc, a functional repressor of Miz-1, is often co-expressed with RPL23 in certain cancers.[9] Since the RPL23 gene is a target of c-Myc, this creates a feedback loop where c-Myc drives the expression of RPL23, which in turn suppresses the tumor-suppressive functions of Miz-1, leading to increased proliferation and resistance to apoptosis.[9]
Signaling Pathways Involving RPL23
The extra-ribosomal functions of RPL23 are integrated into broader cellular signaling networks, most notably in response to oncogenic stress.
The RAS-RPL23-MDM2-p53 Pathway
Oncogenic RAS signaling has been shown to induce the expression of RPL23 through both the MEK/ERK and PI3K/AKT pathways, in an mTOR-dependent manner.[3] This upregulation of RPL23 provides a crucial, ARF-independent mechanism for p53 activation in response to RAS-induced oncogenic stress.[3] The induced RPL23 binds to and inhibits MDM2, leading to the stabilization of p53 and subsequent tumor suppression.[3]
The RPL23/Miz-1/c-Myc Regulatory Feedback Loop
This pathway highlights the role of RPL23 in promoting cell proliferation and apoptosis resistance, particularly in certain hematological malignancies.
Role in Disease: Cancer and Drug Resistance
The aberrant expression of RPL23 is implicated in the pathogenesis of various cancers and contributes to therapeutic resistance.
Overexpression in Cancer
Increased expression of RPL23 has been observed in several cancers, including hepatocellular carcinoma, gastric cancer, and myelodysplastic syndromes (MDS).[10][11][12][13] In hepatocellular carcinoma, higher RPL23 levels are associated with advanced tumor grade, late cancer stage, and poorer overall survival.[13] In higher-risk MDS, RPL23 overexpression is linked to apoptosis resistance and predicts a poor prognosis.[9][14]
Contribution to Drug Resistance
Overexpression of RPL23 can promote multidrug resistance in cancer cells.[12] In gastric cancer cells, RPL23 confers resistance to vincristine, adriamycin, and 5-fluorouracil by suppressing drug-induced apoptosis.[12] This is achieved, in part, by increasing the expression of the anti-apoptotic protein Bcl-2 and enhancing the activity of the glutathione S-transferase (GST) drug-detoxifying system.[12] In epithelial ovarian carcinoma, high RPL23 expression is associated with cisplatin resistance, and knockdown of RPL23 can restore chemosensitivity by inhibiting the epithelial-mesenchymal transition (EMT).[10]
Quantitative Data Summary
The following tables summarize key quantitative findings related to RPL23 function.
Table 1: Effects of RPL23 Knockdown on Apoptosis and Cell Cycle
| Cell Line | Condition | Parameter | Result | p-value | Reference |
| SKM-1 | RPL23 Knockdown (72h) | Late-stage Apoptosis | 5.59 ± 0.36% (vs. 0.44 ± 0.04% in control) | < 0.001 | [15] |
| K562 | RPL23 Knockdown (72h) | Late-stage Apoptosis | 6.90 ± 0.87% (vs. 0.46 ± 0.08% in control) | < 0.001 | [15] |
| SKM-1 | RPL23 Knockdown (48h) | Early Apoptosis | 7.06 ± 0.29% (vs. 2.70 ± 0.47% in control) | 0.016 | [16] |
| K562 | RPL23 Knockdown (48h) | Early Apoptosis | 8.13 ± 0.43% (vs. 4.66 ± 0.49% in control) | 0.019 | [16] |
| SKM-1 | RPL23 Knockdown | G0/G1 Phase | Increased proportion of cells | - | [15][16] |
| K562 | RPL23 Knockdown | G0/G1 Phase | Increased proportion of cells | - | [15][16] |
| SKM-1 | RPL23 Knockdown | S Phase | Decreased proportion of cells | - | [15][16] |
| K562 | RPL23 Knockdown | S Phase | Decreased proportion of cells | - | [15][16] |
Table 2: RPL23 Expression and Correlation in Cancer
| Cancer Type | Comparison | Finding | p-value | Reference |
| Hepatocellular Carcinoma (HCC) | HCC vs. Normal Tissue | Increased RPL23 expression in HCC | < 0.05 | [13] |
| HCC | High vs. Low RPL23 | Higher RPL23 associated with advanced tumor grade and late stage | < 0.0001 | [13] |
| HCC | High vs. Low RPL23 | Higher RPL23 correlated with shorter overall survival (HR=1.6) | 0.0069 | [13] |
| Myelodysplastic Syndromes (MDS) | Higher-risk vs. Lower-risk | Increased RPL23 expression in higher-risk MDS | 0.004 | [14] |
| MDS (Higher-risk) | RPL23 Expression vs. Apoptosis | Inverse correlation (r = -0.672) | < 0.001 | [14] |
| Epithelial Ovarian Carcinoma (EOC) | Cisplatin Resistant vs. Sensitive | Higher RPL23 expression in resistant patients | < 0.05 | [10] |
Detailed Experimental Protocols
Co-Immunoprecipitation of RPL23 and MDM2
This protocol is adapted from methodologies used to demonstrate the in-cell interaction between RPL23 and MDM2.[5]
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Cell Culture and Transfection:
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Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
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Co-transfect cells with expression vectors for Flag-tagged RPL23 and HA-tagged MDM2 using a suitable transfection reagent according to the manufacturer's instructions.
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Cell Lysis:
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After 24-48 hours, wash cells with ice-cold PBS and lyse in NP40 Cell Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA) supplemented with protease and phosphatase inhibitors.
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Incubate on ice for 30 minutes with occasional vortexing.
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Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
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Immunoprecipitation:
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Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
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Incubate the pre-cleared lysate with an anti-Flag or anti-HA antibody (or control IgG) overnight at 4°C with gentle rotation.
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Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
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Washing and Elution:
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Wash the beads 3-5 times with ice-cold lysis buffer.
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Elute the protein complexes by boiling the beads in 2x SDS-PAGE sample buffer for 5-10 minutes.
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Western Blot Analysis:
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Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
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Probe the membrane with primary antibodies against HA (to detect MDM2) and Flag (to detect RPL23).
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Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
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Western Blot for RPL23 Expression
This is a general protocol for detecting RPL23 protein levels in cell lysates.[17][18][19][20]
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Sample Preparation:
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Prepare whole-cell lysates as described in the co-immunoprecipitation protocol (Step 2).
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Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE and Transfer:
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Denature 20-50 µg of protein per sample by boiling in SDS-PAGE sample buffer.
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Load samples onto a 12% polyacrylamide gel and perform electrophoresis.
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Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
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Blocking and Antibody Incubation:
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Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against RPL23 (at the manufacturer's recommended dilution) overnight at 4°C.
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Wash the membrane three times for 5-10 minutes each with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection:
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Wash the membrane three times with TBST.
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Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager or X-ray film.
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Normalize RPL23 expression to a loading control such as GAPDH or β-actin.
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Ribosome Profiling
This protocol provides a general workflow for ribosome profiling in mammalian cells to map ribosome positions on mRNA.[4][21][22][23]
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Cell Treatment and Lysis:
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Treat cells with cycloheximide (100 µg/mL) for 10 minutes to arrest translating ribosomes.
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Harvest and lyse cells in a polysome lysis buffer.
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Nuclease Digestion:
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Treat the lysate with RNase I to digest mRNA not protected by ribosomes.
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Ribosome Isolation:
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Load the digested lysate onto a sucrose density gradient (e.g., 10-50%) and ultracentrifuge to separate monosomes from other cellular components.
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RNA Extraction and Fragment Isolation:
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Fractionate the gradient and collect the monosome peak.
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Extract RNA from the monosome fraction using a method like Trizol extraction.
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Isolate the ~30 nucleotide ribosome-protected fragments (RPFs) by denaturing polyacrylamide gel electrophoresis (PAGE).
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Library Preparation and Sequencing:
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Deplete ribosomal RNA (rRNA) from the RPFs.
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Ligate 3' and 5' adapters to the RPFs.
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Perform reverse transcription to generate cDNA.
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Amplify the cDNA library by PCR.
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Perform high-throughput sequencing of the library.
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Data Analysis:
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Align the sequencing reads to a reference genome or transcriptome to determine the density and position of ribosomes on each mRNA.
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siRNA-Mediated Knockdown of RPL23
This protocol describes the transient knockdown of RPL23 expression using small interfering RNA (siRNA).[24][25][26]
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Cell Seeding:
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Seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
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siRNA Transfection:
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Prepare two solutions in serum-free medium:
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Solution A: Dilute the RPL23-specific siRNA duplex (and a non-targeting control siRNA) to the desired final concentration (e.g., 20-80 pmol).
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Solution B: Dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.
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-
Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
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Cell Treatment:
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Aspirate the growth medium from the cells and wash once with serum-free medium.
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Add the siRNA-lipid complex mixture to the cells in fresh antibiotic-free normal growth medium.
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Incubation and Analysis:
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Incubate the cells for 24-72 hours.
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Harvest the cells and assess the knockdown efficiency by measuring RPL23 mRNA levels (qRT-PCR) and protein levels (Western blot).
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Perform downstream functional assays (e.g., apoptosis, cell cycle analysis).
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Conclusion
Ribosomal protein L23 is a remarkable example of a multifunctional protein. While its role in the ribosome is indispensable for protein synthesis, its extra-ribosomal activities place it at the crossroads of cell growth, proliferation, and survival. The intricate involvement of RPL23 in the p53 and c-Myc pathways underscores its importance in cancer biology and its potential as a therapeutic target. The detailed methodologies and quantitative data presented in this guide are intended to facilitate further research into the complex and critical functions of RPL23. A deeper understanding of its regulatory mechanisms will undoubtedly open new avenues for the development of novel cancer therapies and strategies to overcome drug resistance.
References
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- 4. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosomal Protein L23 Activates p53 by Inhibiting MDM2 Function in Response to Ribosomal Perturbation but Not to Translation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Signaling to p53: ribosomal proteins find their way - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Targeting RPL23 restores chemosensitivity of cisplatin-resistant ovarian carcinoma by inhibiting EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ribosomal proteins S13 and L23 promote multidrug resistance in gastric cancer cells by suppressing drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Ribosomal Protein L23 Drives the Metastasis of Hepatocellular Carcinoma via Upregulating MMP9 [frontiersin.org]
- 14. Over-expression of RPL23 in myelodysplastic syndromes is associated with apoptosis resistance of CD34+ cells and predicts poor prognosis and distinct response to CHG chemotherapy or decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Ribosomal protein L23 negatively regulates cellular apoptosis via the RPL23/Miz-1/c-Myc circuit in higher-risk myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
